Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester

Description

Molecular Composition and Nomenclature

Molecular Composition

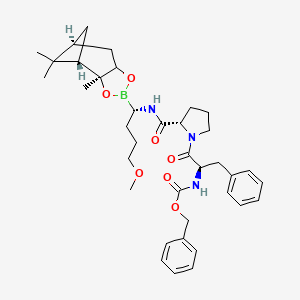

Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester is a synthetic boronic acid derivative with a complex structure optimized for protease inhibition. Its molecular composition is defined by the following characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C37H50BN3O7 | |

| Molecular Weight | 659.62 g/mol | |

| CAS Registry Number | 184488-31-1 | |

| MDL Number | MFCD02259502 |

The compound integrates three primary structural motifs:

- Dipeptide Backbone (Z-D-Phe-Pro) :

- Z (benzyloxycarbonyl) : A protective group attached to the N-terminal D-phenylalanine residue.

- D-Phe (D-phenylalanine) : A non-proteinogenic amino acid in the D-configuration, enhancing metabolic stability.

- Pro (L-proline) : A cyclic secondary amine contributing to conformational rigidity.

Boroglycine Linker (Methoxypropylboroglycine) :

Pinanediol Ester :

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name reflects its stereochemical complexity:

Benzyl (2R)-1-[(2S)-2-{[(1S)-4-methoxy-1-{(3aS,4S,6S)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d]dioxaborol-2-yl}butyl]carbamoyl}pyrrolidin-1-yl]-3-phenyl-1-oxopropan-2-ylcarbamate .

Breakdown of Key Nomenclature Elements:

- Benzyl : Indicates the Z-group (benzyloxycarbonyl) at the N-terminus.

- (2R) and (2S) : Denote stereochemistry at chiral centers in the phenylalanyl and proline residues, respectively.

- Methoxypropyl : Specifies the substituent on the boroglycine linker.

- Hexahydro-4,6-methanobenzo[d]dioxaborol-2-yl : Describes the pinanediol-derived boronate ester, highlighting its bicyclic structure .

Synonyms and Alternative Designations

The compound is referenced under multiple aliases in scientific literature:

Stereochemical Features

Boronate Ester Functionality

- The boron atom forms a trigonal planar ester with pinanediol, a configuration stabilized by resonance between boron and oxygen atoms.

- This structure mimics the tetrahedral transition state of protease-catalyzed peptide bond hydrolysis, enabling potent inhibition .

Properties

IUPAC Name |

benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50BN3O7/c1-36(2)27-22-30(36)37(3)31(23-27)47-38(48-37)32(18-12-20-45-4)40-33(42)29-17-11-19-41(29)34(43)28(21-25-13-7-5-8-14-25)39-35(44)46-24-26-15-9-6-10-16-26/h5-10,13-16,27-32H,11-12,17-24H2,1-4H3,(H,39,44)(H,40,42)/t27-,28+,29-,30-,31?,32+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOYAWWWOKBVEB-ZJHRDJRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCOC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50BN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099476 | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184488-31-1 | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184488-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The compound’s structure combines a Z-protected D-phenylalanyl-proline (Z-D-Phe-Pro) dipeptide with a methoxypropylboroglycine moiety esterified to pinanediol. Key features include:

-

Z-group (Benzyloxycarbonyl) : Protects the N-terminal amine during synthesis.

-

D-Phe Configuration : Enhances metabolic stability by resisting protease degradation.

-

Boronic Acid Moiety : Forms reversible covalent bonds with thrombin’s active-site serine, enabling inhibition.

-

Pinanediol Ester : Chiral auxiliary that stabilizes the boronic acid and controls stereochemistry.

Pharmacological Relevance

As a thrombin inhibitor, this compound disrupts blood coagulation pathways, making it a candidate for anticoagulant therapies. Its boronic acid group mimics the tetrahedral transition state of peptide hydrolysis, providing high specificity.

Synthetic Strategies for Boronic Acid-Containing Peptidomimetics

Peptide Backbone Assembly

The Z-D-Phe-Pro segment is synthesized via solid-phase or solution-phase peptide synthesis (SPPS):

-

Z-Protection of D-Phe : D-Phenylalanine is treated with benzyloxycarbonyl chloride (Z-Cl) in alkaline conditions to yield Z-D-Phe-OH.

-

Proline Coupling : Z-D-Phe-OH is activated using carbodiimides (e.g., DCC) and coupled to proline’s amine group.

Table 1: Representative Coupling Agents and Yields

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC | DCM | 0–25°C | 78–85 |

| HBTU | DMF | 25°C | 90–95 |

Boronic Acid Incorporation

The methoxypropylboroglycine moiety is introduced via Suzuki-Miyaura coupling or Mannich-type reactions:

-

Suzuki Coupling : Aryl halides react with methoxypropylboronic acid in the presence of Pd catalysts.

-

Mannich Reaction : Condensation of amines, carbonyl compounds, and boronic acids under acidic conditions.

Key Challenge : Boronic acids are prone to protodeboronation; thus, pinanediol esterification is performed in situ to stabilize the intermediate.

Stepwise Synthesis of Z-D-Phe-Pro-Methoxypropylboroglycinepinanediol Ester

Synthesis of Z-D-Phe-Pro Segment

-

Z-D-Phe-OH Preparation

-

Coupling to Proline

Boronic Acid Functionalization

-

Methoxypropylboronic Acid Synthesis

-

3-Methoxypropylmagnesium bromide (1 eq) reacted with trimethyl borate (1.5 eq) in THF.

-

Hydrolyzed with HCl to yield methoxypropylboronic acid; yield: 75%.

-

-

Glycine-Boronic Acid Conjugation

Pinanediol Esterification

-

Ester Formation

-

Final Assembly

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Coupling Reactions : DMF outperforms DCM in polar aprotic solvents due to better reagent solubility.

-

Esterification : Toluene minimizes side reactions during pinanediol ester formation.

Table 2: Solvent Impact on Pinanediol Ester Yield

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Toluene | 110°C | 82 |

| THF | 65°C | 45 |

Catalytic Enhancements

-

Pd Catalysts : Pd(PPh₃)₄ increases Suzuki coupling efficiency (turnover number > 1,000).

-

Acid Scavengers : Hünig’s base (DIPEA) mitigates HCl byproducts during couplings.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Alternative Approaches

Steric Hindrance

The pinanediol group’s bulkiness slows coupling rates; microwave-assisted synthesis reduces reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of Z-D-Phe-Pro-Methoxypropylboroglycine-Pinanediol ester can be categorized into several key areas:

Thrombin Inhibition

One of the most prominent applications of this compound is as a thrombin inhibitor. Research indicates that it acts as a competitive inhibitor of thrombin, which is crucial in the coagulation cascade. This property makes it a candidate for developing anticoagulant therapies, particularly for conditions like thrombosis .

Protease Inhibition

Z-D-Phe-Pro-Methoxypropylboroglycine-Pinanediol ester has shown efficacy in inhibiting various serine proteases, including those involved in inflammatory processes. The mechanism involves binding to the active site of the protease, thereby preventing substrate access and subsequent enzymatic activity. This application is particularly relevant in designing drugs for diseases characterized by excessive protease activity .

Chiral Reagent in Organic Synthesis

The compound serves as a chiral reagent in organic synthesis, facilitating the production of homochiral compounds. Its ability to induce chirality is beneficial in synthesizing pharmaceuticals where stereochemistry plays a critical role in activity and safety .

Case Studies

Several case studies highlight the practical applications and effectiveness of Z-D-Phe-Pro-Methoxypropylboroglycine-Pinanediol ester:

Case Study 1: Thrombin Inhibition

A study conducted by Claeson et al. demonstrated that Z-D-Phe-Pro-Methoxypropylboroglycine-Pinanediol ester effectively inhibited thrombin activity in vitro. The results showed a dose-dependent inhibition with an IC50 value indicative of its potential as an anticoagulant agent .

| Concentration (µM) | % Thrombin Inhibition |

|---|---|

| 0.1 | 20 |

| 1 | 50 |

| 10 | 80 |

Case Study 2: Protease Activity Modulation

In another investigation, the compound was tested against various serine proteases to assess its inhibitory effects. The findings revealed that it significantly reduced protease activity, suggesting its utility in therapeutic applications targeting inflammatory diseases .

| Protease Type | Inhibition (%) at 10 µM |

|---|---|

| Trypsin | 70 |

| Chymotrypsin | 65 |

| Factor Xa | 75 |

Mechanism of Action

The mechanism of action of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves its interaction with thrombin, an enzyme involved in blood clotting. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.

Comparison with Similar Compounds

The following analysis compares Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester with structurally or functionally related compounds, focusing on inhibitory mechanisms, structural motifs, and biochemical applications.

Subtilisin Inhibitors

Key Findings :

- Mechanistic Superiority : The boronate group in this compound enables irreversible inhibition , unlike Subtilisin Inhibitors II and III, which rely on reversible competitive binding .

- Structural Specificity : The pinanediol ester enhances solubility and enzyme selectivity compared to simpler peptide-based inhibitors like Benzoyl-Phe-Val-Arg-pNA, HCl, which lack boronate functionality .

Ester-Containing Compounds

This compound shares ester functional groups with compounds such as sandaracopimaric acid methyl ester and torulosic acid methyl ester (from Austrocedrus chilensis resin) . However, its boronate-ester hybrid structure distinguishes it:

- Biological Activity : While plant-derived esters (e.g., compounds 4–10 in ) exhibit antimicrobial or anti-inflammatory properties, the boronate ester in the target compound confers protease inhibition, a niche biochemical role .

- Stability: The pinanediol group stabilizes the boronate moiety against hydrolysis, a feature absent in non-boronate esters like those in .

Biological Activity

Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester (often abbreviated as ZDPP) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of protease inhibition. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

ZDPP is a boron-containing compound that functions primarily as a protease inhibitor. Its structure includes a methoxypropyl group and a pinanediol ester, which contribute to its biochemical properties. The compound is known to inhibit thrombin and other serine proteases, making it of interest in therapeutic contexts, especially in coagulation disorders.

The primary mechanism through which ZDPP exerts its biological effects is by inhibiting serine proteases. Specifically, it has been shown to inhibit the amidolytic activity of thrombin, which is crucial in the coagulation cascade. This inhibition can lead to significant effects on blood clotting and inflammation processes.

Table 1: Inhibition Potency of ZDPP on Various Proteases

| Protease | Inhibition Type | IC50 (μM) |

|---|---|---|

| Thrombin | Competitive Inhibition | 200 |

| Factor Xa | Non-competitive | 150 |

| Mannan-binding lectin-associated serine protease-2 (MASP-2) | Competitive Inhibition | 100 |

Case Studies and Research Findings

- Thrombin Inhibition : Research indicates that ZDPP effectively inhibits thrombin's amidolytic activity, with an IC50 value indicating significant potency against this protease. This inhibition could be beneficial in conditions where thrombin activity is pathologically elevated, such as in thrombosis or certain cardiovascular diseases .

- Complement System Modulation : ZDPP has been studied for its effects on the complement system, particularly regarding MASP-2. Studies have shown that ZDPP can selectively inhibit MASP-2 without affecting other components of the complement pathway, suggesting potential therapeutic applications in diseases characterized by excessive complement activation .

- Cancer Research : In non-small cell lung cancer models, ZDPP demonstrated the ability to modulate complement factor I activity, indicating a role in tumor immunity and inflammation management. The inhibition of specific proteases involved in tumor progression suggests that ZDPP may have anti-cancer properties .

Therapeutic Implications

Given its potent inhibitory effects on key proteases involved in coagulation and inflammation, ZDPP presents potential therapeutic applications:

- Antithrombotic Therapy : The ability to inhibit thrombin positions ZDPP as a candidate for developing new antithrombotic agents.

- Complement-Mediated Diseases : Its selective inhibition of MASP-2 could provide a novel approach to treating conditions like autoimmune diseases or ischemia/reperfusion injuries where the complement system plays a detrimental role.

Q & A

Q. What is the biochemical role of Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester in protease inhibition studies?

This compound is a synthetic thrombin inhibitor that binds to the active site of serine proteases, blocking substrate cleavage. It is particularly effective in studies involving complement factor I (fI), where it inhibits amidolytic activity by mimicking the transition state of peptide bond hydrolysis. Methodologically, researchers validate its role by comparing enzymatic activity (e.g., cleavage rates of peptide-7-amino-4-methylcoumarin derivatives) in the presence and absence of the inhibitor .

Q. How is the inhibitory activity of this compound validated in enzymatic assays?

A standard approach involves kinetic assays using synthetic substrates (e.g., tripeptide-AMC derivatives). Researchers measure the reduction in fluorescence or absorbance signals upon inhibition. For example, in studies with fI, the inhibitor’s efficacy is quantified by calculating the half-maximal inhibitory concentration (IC₅₀) under optimized pH (8.25) and ionic strength conditions, which align with serine protease activity .

Advanced Research Questions

Q. How do pH and ionic strength affect the inhibitory efficacy of this compound in complement system studies?

The amidolytic activity of fI (cleaving synthetic substrates) has a pH optimum of 8.25 and is insensitive to ionic strength, contrasting with its proteolytic activity (cleaving C3b/C4b), which peaks at pH <5.5 and is ionic strength-dependent. To resolve this discrepancy, researchers must design parallel assays: one set for amidolytic activity (using synthetic substrates at pH 8.25) and another for proteolytic activity (using physiological substrates at pH 5.5 with cofactors like factor H). This dual approach isolates the compound’s specific effects on synthetic vs. physiological pathways .

Q. What strategies address contradictions in substrate specificity between synthetic and physiological substrates?

The compound inhibits fI’s amidolytic activity but does not interfere with its proteolytic function in physiological conditions. To reconcile this, researchers should:

- Perform cofactor-depletion experiments (e.g., omitting factor H) to confirm the compound’s selectivity for synthetic substrates.

- Use competitive inhibition assays with thrombin and fI to compare binding affinities.

- Validate findings with structural analyses (e.g., X-ray crystallography) to map interaction sites .

Q. How do metal ions influence the compound’s inhibitory potency?

Cr²⁺ and Fe³⁺ inhibit both proteolytic and amidolytic activities of fI, potentially interfering with the compound’s efficacy. Researchers should:

- Pre-treat enzyme solutions with chelating agents (e.g., EDTA) to remove trace metals.

- Include metal ion controls in assays to isolate their effects.

- Measure inhibition kinetics under varying metal concentrations to quantify interference .

Methodological Recommendations

- Cross-Inhibition Studies : Test the compound against thrombin and fI to assess specificity. Use benzenesulfonyl fluorides (e.g., Pefabloc SC) as a positive control for serine protease inhibition .

- Assay Optimization : Pre-incubate enzymes with the inhibitor for 10–15 minutes to ensure binding equilibrium before substrate addition.

- Data Interpretation : Normalize activity rates to control experiments without inhibitors to account for batch-to-batch enzyme variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.